molecular formula C8H4FN3 B2880024 4-fluoro-1H-indazole-6-carbonitrile CAS No. 1082041-49-3

4-fluoro-1H-indazole-6-carbonitrile

Cat. No.: B2880024
CAS No.: 1082041-49-3
M. Wt: 161.139
InChI Key: BCQVWWDXMRSTJP-UHFFFAOYSA-N
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Description

4-fluoro-1H-indazole-6-carbonitrile is a useful research compound. Its molecular formula is C8H4FN3 and its molecular weight is 161.139. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1H-indazole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3/c9-7-1-5(3-10)2-8-6(7)4-11-12-8/h1-2,4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQVWWDXMRSTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Indazole Scaffold: a Cornerstone of Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds across various therapeutic areas. nih.gov The structural rigidity and synthetic tractability of the indazole nucleus allow for the precise spatial arrangement of substituents, enabling tailored interactions with biological targets. nih.gov

Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anti-cancer, and antiviral properties. A notable example is Niraparib, an indazole-based poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain cancers. The indazole core is a key pharmacophore in the development of kinase inhibitors, which are crucial in cancer therapy. nih.govacs.org

Strategic Functionalization: the Influence of Fluorine and Nitrile Groups

The chemical and biological profile of the indazole scaffold is significantly modulated by the introduction of specific functional groups. In 4-fluoro-1H-indazole-6-carbonitrile, the presence of both a fluorine atom and a nitrile group imparts distinct and advantageous properties.

The Impact of Fluorine in Molecular Design

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a variety of molecular properties. nih.govresearchgate.net The high electronegativity and small size of the fluorine atom can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage and thereby increasing the half-life of a drug molecule. researchgate.net

Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, leading to improved potency.

Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity and pKa, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net

The Versatility of the Nitrile Group

The nitrile (cyano) group is another key functional group in drug discovery and materials science, offering a unique combination of electronic and steric properties. Its contributions include:

Polar Interactions and Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, contributing to the binding affinity of a molecule to its target.

Metabolic Stability: The nitrile group can serve as a bioisosteric replacement for other functional groups that are more susceptible to metabolic degradation.

Synthetic Handle: The nitrile group is a versatile synthetic intermediate that can be readily converted into other functional groups such as amines, carboxylic acids, and tetrazoles, providing a pathway for further molecular elaboration. nih.gov

Research Trajectories for 4 Fluoro 1h Indazole 6 Carbonitrile

Strategic Approaches to Indazole Ring Construction

The assembly of the core indazole scaffold is a critical step in the synthesis of this compound. Various modern synthetic strategies have been developed to achieve this with efficiency and control over substitution patterns.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a prominent strategy for forming the indazole ring system. This approach typically involves the formation of a key bond to close the pyrazole (B372694) ring onto a pre-existing benzene (B151609) ring.

From o-substituted anilines: A common method involves the diazotization of ortho-alkylanilines followed by cyclization. nih.govsci-hub.se For instance, 2-methylanilines can undergo diazotization and subsequent cyclization of the corresponding diazonium tetrafluoroborate (B81430) salts to yield 1H-indazoles. sci-hub.se A specific example is the synthesis of 5-bromo-4-fluoro-1H-indazole starting from 3-fluoro-2-methylaniline (B146951), which undergoes bromination, followed by a ring closure reaction and deprotection. google.com

From arylhydrazones: Arylhydrazones are versatile precursors for indazole synthesis. One approach involves the intramolecular amination of ortho-haloarylhydrazones. nih.gov Another powerful method is the direct aryl C-H amination of arylhydrazones. For example, treating diaryl and tert-butyl aryl ketone hydrazones with iodine in the presence of potassium iodide and sodium acetate (B1210297) can yield 1H-indazoles. nih.gov Similarly, using [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant can facilitate the direct aryl C-H amination of arylhydrazones, offering good functional group compatibility. nih.gov Silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones also provides an efficient route to a variety of 3-substituted 1H-indazoles. nih.govacs.org

Oxidative Benzannulation Protocols

Oxidative benzannulation represents a convergent approach where the benzene ring is constructed onto a pre-existing pyrazole ring. A notable example is the palladium-catalyzed oxidative benzannulation of pyrazoles with internal alkynes. nih.govacs.orgnih.govacs.orgelsevierpure.com This method allows for the synthesis of indazoles from readily available pyrazoles instead of more complex benzene derivatives. acs.orgnih.govacs.orgelsevierpure.com The reaction typically employs a catalytic amount of Pd(OAc)2 with a stoichiometric oxidant like Cu(OAc)2·H2O. acs.org

C-H Functionalization Approaches in Indazole Synthesis

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for synthesizing indazoles. researchgate.net This approach avoids the need for pre-functionalized starting materials.

Rhodium(III)-catalyzed reactions: Rhodium(III) catalysts have been effectively used in the synthesis of indazoles. One such method involves the C-H bond addition of azobenzenes to aldehydes, followed by a cyclative capture to form N-aryl-2H-indazoles. nih.gov Another strategy is the Rh(III)-catalyzed double C-H activation and C-H/C-H cross-coupling of aldehyde phenylhydrazones to produce functionalized 1H-indazoles. rsc.org

Transition Metal-Free Reactions: It is also possible to achieve C-H functionalization without transition metals. For instance, an oxidative C(sp2)-H/C(sp2)-H cross-dehydrogenative coupling can be used for the regioselective direct C-3 acylation of 2H-indazoles. researchgate.net

Multicomponent Reactions for Indazole Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form complex products, minimizing waste and saving time. arkat-usa.orgbeilstein-journals.org

Ugi/Ullmann Cascade Reaction: A notable MCR is the Ugi four-component reaction (U-4CR) followed by an intramolecular Ullmann reaction. This cascade process has been successfully employed to construct complex indazolo-fused quinoxalinones, demonstrating good to excellent yields and broad substrate scope. nih.gov

Other MCRs: Various other MCRs involving isatin (B1672199) have been developed to synthesize spiro-fused heterocyclic scaffolds, showcasing the versatility of this approach in generating diverse molecular architectures. arkat-usa.org The modular assembly of indole-fused seven-membered heterocycles has also been achieved through MCRs. researchgate.net

Introduction and Functionalization of Fluorine and Nitrile Groups

Once the indazole core is established, the introduction of fluorine and nitrile groups at specific positions is crucial for obtaining the target compound, this compound.

Selective Fluorination Strategies

Selective fluorination is a key step in the synthesis of many modern pharmaceuticals. The use of electrophilic fluorinating reagents is a common strategy.

Using N-fluorobenzenesulfonimide (NFSI): N-fluorobenzenesulfonimide (NFSI) is an effective and mild electrophilic fluorinating agent. organic-chemistry.org It has been successfully used for the regioselective C-3 fluorination of 2H-indazoles in water under metal-free and ambient conditions. organic-chemistry.orgnih.govacs.org This method offers good yields and accommodates a wide range of functional groups. organic-chemistry.orgacs.org Mechanistic studies suggest that this reaction may proceed through a radical pathway. organic-chemistry.orgnih.gov While this specific method targets the C-3 position, similar electrophilic fluorination principles can be adapted for the C-4 position by carefully choosing the substrate and reaction conditions.

The synthesis of this compound requires a multi-step process that may involve constructing the indazole ring with the fluorine atom already in place, followed by the introduction of the nitrile group, or vice versa. For example, a synthetic route starting from 3-fluoro-2-methylaniline has been reported for a related compound, 5-bromo-4-fluoro-1H-indazole, where the fluorine is present from the beginning of the sequence. google.com The nitrile group can be introduced through various standard methods, such as the Sandmeyer reaction from a corresponding amine or by cyanation of an aryl halide. A patent describes the synthesis of 4-(6-fluoro-1-phenyl-1H-indazol-3-yl)-1-piperazine carbonitrile, where a cyano group is introduced using cyanogen (B1215507) bromide. prepchem.com

Table 1: Summary of Synthetic Strategies for Indazole Ring Construction

Strategy Key Reactants/Reagents Catalyst/Conditions Target Scaffold
Intramolecular Cyclization o-substituted anilines, arylhydrazones Diazotization, PIFA, I2, Ag(I) 1H-Indazoles
Oxidative Benzannulation Pyrazoles, internal alkynes Pd(OAc)2, Cu(OAc)2·H2O 1H-Indazoles
C-H Functionalization Azobenzenes, aldehydes, aldehyde phenylhydrazones Rh(III) catalysts 2H-Indazoles, 1H-Indazoles
Multicomponent Reactions Isocyanides, various components - Fused Indazoles

Palladium-Catalyzed Cyanation for Nitrile Moiety Introduction

The introduction of a nitrile group onto the indazole core is a crucial step in the synthesis of this compound. Palladium-catalyzed cyanation of a corresponding 6-halo-4-fluoro-1H-indazole precursor represents a powerful and widely applicable method. This transformation typically involves the cross-coupling of an aryl halide with a cyanide source, facilitated by a palladium catalyst.

A general and practical approach for the cyanation of aryl bromides involves a ligand-free palladium catalyst system with a non-toxic cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). google.com The reaction is typically performed in polar aprotic solvents such as DMF or DMA and often requires a base. While specific conditions for 4-fluoro-6-halo-1H-indazole are not extensively detailed in the literature, a plausible synthetic route can be extrapolated from established protocols for similar substrates. The reaction would likely proceed via an oxidative addition of the halo-indazole to the Pd(0) catalyst, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the desired nitrile product. psu.edu

It is important to note that the efficiency of palladium-catalyzed cyanation can be influenced by several factors, including the choice of ligand, base, solvent, and cyanide source. Catalyst deactivation by excess cyanide is a known challenge, which can be mitigated by using cyanide sources with low solubility or through slow-release strategies. researchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Halides

CatalystCyanide SourceSolventBaseTemperature (°C)Yield (%)Reference
Pd(OAc)₂K₄[Fe(CN)₆]DMFK₂CO₃120-14085-95 google.com
Pd₂(dba)₃Zn(CN)₂DMA12070-90 rsc.org
Pd/CKCNToluene10080-92 pku.edu.cn

Application of Nitrile Imine Chemistry in Heterocycle Synthesis

While direct reactions of this compound with nitrile imines are not prominently described, the principles of nitrile imine chemistry suggest potential for the synthesis of novel heterocyclic systems derived from this core. Nitrile imines are highly reactive 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered heterocycles. beilstein-journals.orgacs.org

A hypothetical application could involve the generation of a nitrile imine from a suitable precursor, which then reacts with a dipolarophilic moiety introduced onto the this compound scaffold. For instance, if the indazole nitrogen is functionalized with an alkenyl or alkynyl group, this could serve as the dipolarophile for a [3+2] cycloaddition with an in situ generated nitrile imine. This would lead to the formation of novel, fused pyrazoline or pyrazole ring systems attached to the indazole core. The regioselectivity of such cycloadditions is often governed by electronic and steric factors of both the nitrile imine and the dipolarophile. nih.govresearchgate.net

Regioselective Modifications of the this compound Core

Further diversification of the this compound scaffold can be achieved through regioselective modifications, particularly at the nitrogen atoms of the pyrazole ring.

N-Alkylation and N-Arylation for Positional Control

The N-alkylation and N-arylation of indazoles can lead to two possible regioisomers: the N1 and N2 substituted products. The control of this regioselectivity is a critical aspect of synthesis design.

N-Alkylation: The regiochemical outcome of N-alkylation is highly dependent on the reaction conditions, including the base, solvent, and the nature of the substituents on the indazole ring. beilstein-journals.orgnih.govnih.gov Generally, the use of a strong base like sodium hydride (NaH) in a non-polar solvent such as tetrahydrofuran (B95107) (THF) tends to favor the thermodynamically more stable N1-alkylated product. researchgate.net Conversely, kinetically controlled conditions, often employing weaker bases and polar aprotic solvents, can lead to a higher proportion of the N2-isomer. connectjournals.com The electronic nature of substituents on the indazole ring also plays a significant role; electron-withdrawing groups can influence the acidity of the N-H protons and thus affect the site of deprotonation and subsequent alkylation. beilstein-journals.orgnih.govnih.gov

N-Arylation: Similar to alkylation, N-arylation of indazoles can be directed to either the N1 or N2 position. Copper- and palladium-catalyzed cross-coupling reactions are commonly employed for this transformation. organic-chemistry.orgacs.org The choice of catalyst, ligand, and reaction conditions can influence the regioselectivity. For instance, copper-catalyzed N-arylation has been shown to provide regioselective N2-arylation of certain indazole derivatives, particularly when a protecting group strategy is employed. google.com Palladium-catalyzed methods, such as the Suzuki-Miyaura coupling of N-H indazoles with arylboronic acids, have also been developed for the regioselective synthesis of N-arylated indazoles. nih.govrsc.org

Table 2: Factors Influencing Regioselectivity in N-Substitution of Indazoles

Reaction TypeConditionFavored IsomerRationaleReferences
N-AlkylationNaH, THFN1Thermodynamic control beilstein-journals.orgnih.govnih.govresearchgate.net
N-AlkylationK₂CO₃, DMFMixture of N1/N2Kinetic/Thermodynamic competition connectjournals.com
N-ArylationCu-catalyzedN2 (with protecting groups)Steric and electronic control google.com
N-ArylationPd-catalyzed (Suzuki)N1/N2 (substituent dependent)Ligand and substrate control nih.govrsc.org

Further Functionalization via Nucleophilic Aromatic Substitution

The presence of a fluorine atom and an electron-withdrawing nitrile group on the benzene ring of this compound makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNA_r). libretexts.orgpressbooks.puborganicchemistrytutor.com This provides a valuable pathway for introducing further functional groups onto the core structure.

In an SNA_r reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, the fluoride (B91410) ion. The reaction proceeds through a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. The rate of this reaction is enhanced by the presence of strong electron-withdrawing groups ortho or para to the leaving group, as they stabilize the negative charge of the intermediate. juniperpublishers.com Therefore, the cyano group at the 6-position would activate the fluorine at the 4-position towards nucleophilic displacement. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can potentially be used to introduce new substituents at the C4-position, offering a route to a diverse library of derivatives.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmaceutical intermediates is of growing importance. bohrium.comresearchgate.net While specific green synthetic routes for this compound are not extensively documented, general strategies for the green synthesis of indazoles can be applied.

One approach involves the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation in shorter reaction times compared to conventional heating. rasayanjournal.co.in This technique could be applied to various steps in the synthesis of the target molecule, such as the palladium-catalyzed cyanation or N-alkylation/arylation reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Identification and Isomeric Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F, allowing for the unambiguous assignment of the molecular structure and the definitive identification of the predominant tautomeric form.

Indazoles can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. Theoretical calculations and extensive experimental data have consistently shown that for most substituted indazoles, the 1H-tautomer is thermodynamically more stable than the quinonoid-like 2H-tautomer. chemicalbook.comresearchgate.netrsc.orgbeilstein-journals.org This stability difference, often several kcal/mol, ensures that this compound exists overwhelmingly as the 1H-tautomer in solution. chemicalbook.comrsc.org

The structural assignment is confirmed through a combination of 1D and 2D NMR experiments:

¹H NMR: The proton spectrum provides initial evidence for the 1H-tautomer through the observation of a characteristic broad singlet for the N-H proton, typically in the 13-14 ppm range in a solvent like DMSO-d₆. iucr.org The aromatic protons (H3, H5, and H7) exhibit distinct chemical shifts and coupling patterns that are consistent with the substitution on the bicyclic ring.

¹³C NMR: The carbon spectrum is crucial for confirming the skeletal framework. The chemical shifts of the pyrazole ring carbons (C3, C3a, C7a) are particularly diagnostic for distinguishing between 1H and 2H tautomers. researchgate.netcdnsciencepub.com In the 1H-tautomer of this compound, the carbon atoms of the benzene ring are influenced by the electron-withdrawing effects of the fluorine and nitrile substituents.

¹⁹F NMR: This technique is highly sensitive to the local environment of the fluorine atom. The ¹⁹F NMR spectrum would show a single resonance, with its chemical shift and coupling to adjacent protons (H3 and H5) providing further structural confirmation. mdpi.com

2D NMR (COSY, HSQC, HMBC): Two-dimensional techniques are employed to establish connectivity. HMBC (Heteronuclear Multiple Bond Correlation) is especially powerful, as it reveals long-range couplings between protons and carbons, such as the correlation from the N-H proton to carbons C3 and C7a, which is a definitive marker for the 1H-indazole structure. researchgate.net

Table 1: Anticipated NMR Spectroscopic Data for this compound. Data is illustrative and based on known values for structurally similar fluorinated indazoles.

X-ray Crystallography for Solid-State Structural Analysis and Supramolecular Assembly

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous picture of the molecule in the solid state. This technique precisely maps the atomic coordinates, confirming bond lengths, bond angles, and the planarity of the indazole ring system. Crucially, it provides definitive proof of the tautomeric form present in the crystal lattice. For NH-indazoles, the 1H-tautomer is almost invariably observed in the solid state. csic.es

A key feature revealed by crystallography is the supramolecular assembly, which is dictated by non-covalent interactions, primarily hydrogen bonding. In the crystal structure of this compound, molecules are expected to form hydrogen-bonded pairs. The N-H of the pyrazole ring of one molecule acts as a hydrogen bond donor to the N2 nitrogen atom of a neighboring molecule, forming a centrosymmetric dimer (R²₂(8) motif). csic.esnih.gov These dimeric units then pack into a stable crystal lattice, potentially influenced by weaker C-H···N or π-π stacking interactions involving the aromatic rings. iucr.orgrsc.org The fluorine and nitrile substituents play a significant role in modulating the crystal packing through dipole-dipole or other weak interactions. ossila.com

Table 2: Anticipated Crystallographic Data for this compound. Parameters are illustrative, based on typical values for substituted 1H-indazoles. iucr.orgcsic.esnih.gov

Advanced Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a cornerstone technique for confirming the molecular identity of this compound and for profiling any synthesis-related impurities. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), provides an exact mass measurement, which is used to confirm the elemental composition of the target molecule. nih.gov

For this compound (C₈H₄FN₃), the expected exact mass of the protonated molecule [M+H]⁺ would be used for confirmation with high accuracy (typically within 5 ppm). nih.gov Soft ionization techniques like electrospray ionization (ESI) are commonly used to generate the molecular ion with minimal fragmentation, making it ideal for initial identification. nih.govscispace.com

Beyond simple identification, advanced MS techniques are critical for impurity profiling. The synthesis of substituted indazoles can sometimes lead to the formation of regioisomers and other by-products. beilstein-journals.org A primary concern is the potential formation of the isomeric 2H-indazole, which would have the same mass as the desired 1H-product. Chromatographic separation (LC or GC) prior to MS analysis is essential to separate these isomers. ojp.govresearchgate.netnih.gov Tandem mass spectrometry (MS/MS) can then be used to differentiate them, as the isomers often exhibit distinct fragmentation patterns upon collision-induced dissociation (CID). nih.gov Other potential impurities that can be monitored include unreacted starting materials or by-products from side reactions.

Table 3: Potential Impurities in the Synthesis of this compound and Methods for their MS-based Detection. researchgate.net

Computational Chemistry and Theoretical Studies on 4 Fluoro 1h Indazole 6 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to calculate the electronic structure of molecules with a favorable balance of accuracy and computational cost. arpgweb.com These calculations are instrumental in understanding the intrinsic properties of a molecule, such as its stability, reactivity, and spectroscopic characteristics. rsc.org

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, with higher values indicating a better electron donor. rsc.org Conversely, the energy of the LUMO (ELUMO) reflects the molecule's capacity to accept electrons, where a lower energy signifies a better electron acceptor. rsc.org The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. rsc.org

While specific DFT data for 4-fluoro-1H-indazole-6-carbonitrile is not readily published, a theoretical study on the closely related analog, 4-fluoro-1H-indazole , provides valuable insights. hep.com.cnresearchgate.net The calculated HOMO and LUMO energies for this analog using the B3LYP/6-31G++(d,p) method are presented below. The introduction of a strong electron-withdrawing carbonitrile group at the 6-position of the indazole ring would be expected to lower both the HOMO and LUMO energy levels and likely reduce the HOMO-LUMO gap, thereby increasing its electrophilicity and reactivity compared to the unsubstituted analog. csic.es

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
4-Fluoro-1H-indazole*-6.495-0.6535.842

*Data obtained for the structural analog 4-fluoro-1H-indazole from a theoretical study on corrosion inhibitors. hep.com.cnresearchgate.net The values for this compound are expected to differ due to the electronic effects of the nitrile group.

Prediction of Global Reactivity Parameters

From the HOMO and LUMO energies, several global reactivity parameters can be derived to quantify a molecule's chemical behavior. rsc.org These descriptors, based on conceptual DFT, include chemical hardness (η), electronegativity (χ), chemical potential (μ), nucleophilicity (ε), and electrophilicity (ω).

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Chemical Potential (μ) : Represents the escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity.

Chemical Hardness (η) : Indicates the resistance to change in electron distribution or charge transfer. It is approximated as half of the HOMO-LUMO gap.

Nucleophilicity (ε) : The inverse of the electrophilicity index, it describes the electron-donating capability of a molecule.

Electrophilicity (ω) : Measures the propensity of a species to accept electrons.

These parameters, calculated for the analog 4-fluoro-1H-indazole , offer a baseline for predicting the reactivity of this compound.

ParameterValue (eV) for 4-Fluoro-1H-indazole*
Electronegativity (χ)3.574
Chemical Potential (μ)-3.574
Chemical Hardness (η)2.921
Electrophilicity (ω)2.191

*Data derived from the HOMO/LUMO energies of the structural analog 4-fluoro-1H-indazole. hep.com.cnresearchgate.net The presence of the 6-carbonitrile group would significantly alter these values for the target compound.

GIAO Calculations for Rationalizing Supramolecular Interactions

Gauge-Independent Atomic Orbital (GIAO) calculations are a reliable method for computing NMR chemical shifts. bldpharm.com.tr This technique is particularly useful for structural elucidation and for understanding non-covalent interactions in the solid state. For instance, studies on other fluorinated indazoles have successfully used GIAO calculations to rationalize complex supramolecular arrangements, such as the formation of helical catemers driven by hydrogen bonds and aromatic interactions. csic.es For this compound, GIAO calculations could predict its 1H, 13C, 15N, and 19F NMR spectra, aiding in its unambiguous characterization and providing insights into intermolecular forces, such as hydrogen bonding and π-π stacking, which are crucial in the design of crystal structures and materials. arpgweb.comcsic.es

Computational Docking and Binding Affinity Predictions for Analog Design

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. hep.com.cnderpharmachemica.com This method is fundamental in structure-based drug design for screening virtual libraries of compounds and prioritizing candidates for synthesis and biological testing. benthamdirect.com The docking process generates a binding score, which estimates the binding affinity, and reveals the specific interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and the receptor. hep.com.cn

For this compound, docking studies would be the first step in assessing its potential to inhibit a specific biological target. By docking it into the active site of a protein of interest, researchers could generate hypotheses about its binding mode. nih.gov This information is invaluable for the rational design of more potent and selective analogs. For example, if docking reveals an unoccupied hydrophobic pocket near the nitrile group, analogs could be designed with appended lipophilic moieties to fill this pocket and improve binding affinity. Numerous studies on indazole derivatives have successfully used molecular docking to identify potential anticancer agents, antibacterials, and enzyme inhibitors, demonstrating the power of this approach in guiding medicinal chemistry efforts. hep.com.cnderpharmachemica.combenthamdirect.com

Structure Activity Relationship Sar Studies of 4 Fluoro 1h Indazole 6 Carbonitrile and Its Analogs

Impact of Fluorine Substitution on Reactivity, Selectivity, and Biological Activity

The introduction of fluorine into the indazole ring has a notable effect on the compound's reactivity and biological activity. ontosight.ai A qualitative structure-activity analysis has demonstrated that the presence of fluorine groups can enhance biological activity. mdpi.com For instance, in a series of (E)-3(5)-[β-(aryl)-ethenyl]-5(3)-phenyl-1H-pyrazoles, which are related to indazoles, the inclusion of fluorine atoms was intended to improve their physicochemical and medicinal properties. mdpi.com Specifically, (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole was identified as the most potent and selective inhibitor of inducible nitric oxide synthase (iNOS). mdpi.com

However, the effect of fluorination is highly dependent on its position on the indazole ring. In studies of indazole derivatives targeting α2-adrenoceptors, the introduction of a fluorine atom into the indazole ring of certain parent compounds led to a decrease in both binding affinity and selectivity for the α2-AR/I1 imidazoline (B1206853) binding site. researchgate.net Despite this, specific positional isomers showed favorable outcomes. The 7-fluoro substituted derivatives, in particular, exhibited the highest hypotensive and bradycardic activities in vivo. researchgate.net This highlights the nuanced role of fluorine, where its placement can either enhance or diminish biological effects.

The fluorine atom's presence is also known to increase lipophilicity and metabolic stability, which can influence both chemical reactivity and biological interactions.

Role of the Nitrile Group in Molecular Interactions and Biological Potency

The nitrile group is a significant functional group in medicinal chemistry, often enhancing a compound's pharmacological profile. It can improve a drug's lipophilicity and distribution characteristics, making the molecule less susceptible to metabolic degradation and thereby improving its half-life. researchgate.net The nitrile group is frequently considered a bioisostere of carbonyl, hydroxyl, and carboxyl groups, as well as halogen atoms. researchgate.net

In terms of molecular interactions, the nitrile group can participate in hydrophobic interactions with amino acid residues within a protein's binding pocket. For example, in studies of phosphodiesterase 4 (PDE4), a nitrile-containing compound showed a 12-fold improvement in binding affinity compared to its hydrogen-substituted counterpart. researchgate.net X-ray crystallography revealed that the nitrile group formed hydrophobic interactions with methionine, leucine, and phenylalanine residues. researchgate.net Similarly, in cFMS kinase inhibitors, the substitution of a hydrogen atom with a nitrile group resulted in a 277-fold increase in potency. researchgate.net

While specific studies on the nitrile group of 4-fluoro-1H-indazole-6-carbonitrile are not detailed in the provided results, the general principles of how nitrile groups contribute to molecular interactions and biological potency are well-established and likely applicable.

Modulation of Biological and Material Properties through Positional and Substituent Variations on the Indazole Scaffold

The biological and material properties of indazole derivatives can be finely tuned through variations in substituents and their positions on the indazole scaffold. longdom.orgnih.gov The indazole nucleus is a versatile starting point for creating a wide array of derivatives through positional functionalization and the addition of side chains of varying lengths. nih.gov

Structure-activity relationship (SAR) studies have provided significant insights into how different functional groups at various positions impact biological activity:

Anticancer Activity: The introduction of a nitro group (NO2) at the 2-position of the indazole ring has been shown to confer significant anticancer activity. longdom.org Conversely, moving the nitro group to the para position resulted in decreased anticancer properties. longdom.org In one study, a compound with a nitro group at the 2-position and an ethoxy group at the 6-position of the indazole ring emerged as a potent anticancer agent against A549 and MCF7 cell lines. longdom.org The 5-nitro substituent, in particular, appears to be crucial for the antileishmanial activity of some indazole derivatives. nih.gov

Antimicrobial Activity: For antifungal activity, certain indazole derivatives have shown high potency against Candida albicans and Rhizopus oryzae. longdom.org One derivative, 3-(methyl(phenyl)amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide, displayed exceptional broad-spectrum antibacterial efficacy. longdom.org

Enzyme Inhibition: In the context of inhibiting nitric oxide synthase (NOS), 7-nitro-1H-indazoles have demonstrated inhibitory properties, whereas other C-nitro-1H-indazoles did not. researchgate.net For fibroblast growth factor receptor 1 (FGFR1) inhibitors, an N-ethylpiperazine group was found to be important for both enzymatic and cellular activity. nih.govmdpi.com

The following table summarizes the impact of various substituents on the biological activity of indazole derivatives:

Substituent Position Effect on Biological Activity Reference(s)
Nitro (NO₂) 2 Enhanced anticancer activity longdom.org
Nitro (NO₂) 5 Essential for antileishmanial activity nih.gov
Nitro (NO₂) 7 Inhibitory properties against NOS researchgate.net
Ethoxy 6 Potent anticancer activity (in combination with 2-NO₂) longdom.org
N-ethylpiperazine - Important for FGFR1 inhibitory activity nih.govmdpi.com
Methyl 4 Decreased potency in some NOS inhibitors, increased in others mdpi.com

Stereochemical Considerations and Enantioselective Synthesis in SAR Investigations

Stereochemistry plays a pivotal role in the biological activity of chiral indazole derivatives. The spatial arrangement of atoms can significantly influence how a molecule interacts with its biological target.

In the context of synthetic cannabinoid receptor agonists, a study of four indazole-3-carboxamide derivatives, including AMB-FUBINACA and AB-FUBINACA, revealed that the (S)-enantiomers exhibited enhanced potency at both CB1 and CB2 receptors compared to the (R)-enantiomers. researchgate.net All the tested compounds showed greater potency at the CB2 receptor than at the CB1 receptor. researchgate.net This underscores the importance of chirality in the design of potent and selective receptor modulators.

Applications in Medicinal Chemistry Research Pre Clinical Perspectives

Role as a Key Building Block for the Synthesis of Bioactive Molecules

The 4-fluoro-1H-indazole-6-carbonitrile moiety is a privileged structure in drug discovery, primarily utilized as a key intermediate or "building block" for creating more complex molecules with therapeutic potential. cymitquimica.comossila.com The indazole core itself is a bioisostere of indole (B1671886) and benzimidazole, motifs commonly found in biologically active compounds, allowing it to interact favorably with various biological targets. researchgate.net The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the nitrile group offers a versatile chemical handle for further synthetic modifications. cymitquimica.comossila.com

This scaffold has been instrumental in the development of compounds for a variety of therapeutic areas. For instance, it has been incorporated into molecules designed as anticancer agents. researchgate.netevitachem.com Its derivatives have been investigated for their ability to inhibit key cellular pathways involved in cell cycle progression and apoptosis. researchgate.net The adaptability of the this compound structure allows for its use in fragment-based drug design and scaffold hopping strategies, where medicinal chemists systematically modify the core to optimize pharmacodynamic and pharmacokinetic properties. researchgate.net

Targeting Specific Biological Pathways and Molecular Mechanisms

Derivatives of this compound have been synthesized and evaluated for their ability to modulate the activity of several important classes of biological targets, including kinases, receptors, and enzymes.

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole scaffold is a prominent feature in many approved kinase inhibitor drugs. researchgate.netnih.gov

Fibroblast Growth Factor Receptor 1 (FGFR1): Over-activation of FGFR signaling is implicated in various cancers. nih.gov Researchers have designed potent FGFR1 inhibitors by modifying the indazole core. For example, a series of 1H-indazol-3-amine derivatives were developed, with one promising compound showing an IC50 of 15.0 nM against FGFR1. nih.govmdpi.com Further optimization of this series led to a derivative with an even more potent IC50 of 2.9 nM. mdpi.com In another study, fragment-based virtual screening led to the identification of an indazole derivative with an excellent FGFR1 inhibitory activity (IC50 = 15.0 nM), which was subsequently optimized to a compound with an IC50 of 3.3 nM. nih.gov The fluorine atom on the indazole ring has been shown to be beneficial, with a 6-fluoro substituted derivative demonstrating improved enzymatic and cellular potency against FGFR1 (IC50 < 4.1 nM). nih.gov

Phosphoinositide 3-kinase delta (PI3Kδ): PI3Kδ is a key enzyme in the signaling pathways of immune cells, making it a target for inflammatory diseases and B-cell malignancies. mdpi.comresearchgate.net Structure-based design has led to the discovery of 4,6-disubstituted-1H-indazole derivatives as highly potent and selective PI3Kδ inhibitors. mdpi.com Two such compounds exhibited high selectivity with pKi values of 9.9 and 10.1, respectively. mdpi.com The introduction of fluorine into potential PI3Kδ inhibitors is a strategy used to improve biological activity. mdpi.com

Rho-associated coiled-coil containing protein kinase 1 (ROCK1): Indazole-based inhibitors have been identified that show high potency and selectivity for ROCK isoforms. researchgate.net

Table 1: Examples of Kinase Inhibitors Derived from Indazole Scaffolds

Derivative Class Target Kinase Potency (IC50/pKi) Reference
1H-Indazol-3-amine FGFR1 15.0 nM mdpi.com
Optimized 1H-Indazol-3-amine FGFR1 2.9 nM mdpi.com
Virtual Screened Indazole FGFR1 15.0 nM nih.gov
Optimized Virtual Screened Indazole FGFR1 3.3 nM nih.gov
6-Fluoro-1H-Indazol-3-amine FGFR1 < 4.1 nM nih.gov
4,6-disubstituted-1H-indazole PI3Kδ pKi = 9.9 mdpi.com
4,6-disubstituted-1H-indazole PI3Kδ pKi = 10.1 mdpi.com

C-C Chemokine Receptor 4 (CCR4): CCR4 is a chemokine receptor implicated in inflammatory diseases like asthma. researchgate.netgoogle.com A series of indazole arylsulfonamides have been synthesized as allosteric antagonists of human CCR4. acs.orgnih.gov In these series, substitutions on the indazole ring were explored, with smaller groups being tolerated at the C6 position. nih.gov One potent compound from this class, GSK2239633A, was selected for further development as a clinical candidate. researchgate.netnih.gov These antagonists bind to an intracellular allosteric site on the receptor. acs.org

Muscarinic Acetylcholine Receptors (mAChRs): These receptors are important targets for neurological and psychiatric disorders. nih.govgoogle.com Indazole-based compounds have been developed as positive allosteric modulators (PAMs) of Gq-coupled muscarinic receptors. nih.gov For instance, VU6007678, an indazole-containing compound, showed similar affinity for all Gq-coupled mAChRs (M1, M3, M5) and acted as a PAM. nih.gov However, some indazole-piperazine derivatives have shown a lack of affinity for human M1 receptors, indicating that selectivity can be engineered. nih.gov

Estrogen Receptors (ERs): The estrogen receptors ERα and ERβ are crucial targets in hormone-dependent cancers and other conditions. acs.org Nonsteroidal compounds featuring a phenyl-2H-indazole core have been synthesized as highly selective ligands for ERβ. acs.orgacs.org Compounds with polar or polarizable groups like nitrile at the C-3 position showed high affinity and selectivity for ERβ, with some having affinities comparable to estradiol (B170435) and over 100-fold selectivity for ERβ over ERα. acs.org

While specific examples directly linking this compound to the inhibition of Human Neutrophil Elastase, DGAT, NAMPT, or FtsZ are not prevalent in the reviewed literature, the indazole scaffold is widely recognized as a core structure for developing various enzyme inhibitors. For example, indazole derivatives have been designed as inhibitors of histone deacetylases (HDACs), specifically showing high potency for HDAC6. nih.gov

Design Principles for Enhanced Efficacy and Selectivity of Indazole-Based Compounds

The development of effective and selective drugs from the this compound scaffold relies on established medicinal chemistry principles. longdom.org

Structure-Activity Relationship (SAR) Studies: Researchers systematically modify the indazole core by adding different substituents at various positions to understand how these changes affect biological activity. nih.gov For example, in the development of FGFR1 inhibitors, it was found that substituting the phenyl ring of an indazole derivative with larger groups like 3-ethoxyphenyl or 3-isopropoxyphenyl led to increased activity. nih.gov Similarly, for CCR4 antagonists, SAR studies revealed that methoxy (B1213986) or hydroxyl groups at the C4 position of the indazole were potent, while only small groups were tolerated at C5, C6, or C7. nih.gov

Scaffold Hopping and Bioisosteric Replacement: The indazole ring is often used as a bioisostere for other aromatic heterocycles like indole or benzimidazole. researchgate.net This strategy, known as scaffold hopping, can lead to novel compounds with improved properties. This was utilized in the design of FGFR inhibitors. nih.govmdpi.com

Computational and Structure-Based Design: Modern drug design heavily relies on computational methods like molecular docking and quantitative structure-activity relationship (QSAR) analysis. longdom.orglongdom.org These techniques help predict how a molecule will bind to its target protein, guiding the synthesis of more potent and selective compounds. longdom.org For instance, docking studies of an indazole derivative with FGFR1 revealed that the 3-aminoindazole group occupied the hinge region of the ATP binding site, forming key hydrogen bonds, while the fluorine atoms participated in hydrophobic interactions, contributing to high affinity. nih.gov

Investigation of Biological Targets and Mechanisms of Action for Novel Therapeutic Strategies

Research into derivatives of this compound is an ongoing effort to identify novel therapeutic strategies. The versatility of the indazole scaffold allows it to be adapted to target a wide range of proteins. longdom.orglongdom.org By employing techniques like fragment-based screening and high-throughput screening, new biological targets for indazole-based compounds are continually being explored. researchgate.net

Understanding the mechanism of action is critical. For allosteric modulators, such as the CCR4 antagonists, research has focused on identifying the specific allosteric binding site on the receptor, which is distinct from the site where the natural ligand binds. acs.orgnih.gov This can offer advantages in terms of selectivity and overcoming resistance. For kinase inhibitors, detailed molecular docking studies help elucidate the precise binding mode within the ATP pocket, explaining the basis for their potency and selectivity. nih.gov These mechanistic insights are crucial for the rational design of the next generation of indazole-based therapeutics with improved efficacy and safety profiles. longdom.orglongdom.org

Applications in Advanced Materials Science

Development of Semiconducting Molecules and Polymers Utilizing the Indazole Core

The indazole core is a versatile building block for the synthesis of novel semiconducting materials. ossila.com Its highly conjugated system is conducive to charge transport, a fundamental requirement for semiconductor performance. The incorporation of fluorine atoms, as in 4-fluoro-1H-indazole-6-carbonitrile, can be used to adjust the energy gap of the resulting molecule or polymer. ossila.com This tuning is critical for optimizing the performance of electronic devices. The fluorinated indazole structure can also promote desirable intermolecular interactions, such as π-π stacking and hydrogen bonding, which can enhance charge mobility in the solid state. ossila.com The development of polymers based on indazole derivatives is an active area of research aimed at creating new materials for advanced electronic applications. researchgate.net

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Fluorinated indazole building blocks are utilized in the synthesis of semiconducting molecules and polymers specifically for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). ossila.com In OLEDs, phosphorescent iridium(III) complexes have demonstrated significant potential for achieving high efficiencies. researchgate.netmdpi.com The ligands surrounding the iridium center play a crucial role in determining the emission color and performance of the device. By incorporating electron-withdrawing groups like fluorine, it is possible to create deep-blue emitting materials. researchgate.net The general principles suggest that ligands derived from this compound could be used to develop new phosphorescent emitters for OLEDs. mdpi.com

In the realm of OPVs, the design of organic chromophores is key to efficient light harvesting. diva-portal.org The indazole scaffold is of great interest in materials science for creating conjugated systems. researchgate.net The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is essential for optimizing the performance of solar cells. The electron-deficient nature of the fluorine group can be used to modify the energy gap of molecules, a critical parameter in the design of materials for OPVs. ossila.com

Utilization as Chromophore Units in Dye-Sensitized Solar Cells (DSSCs)

The highly conjugated nature of the indazole molecule makes it suitable for applications in dye-sensitized solar cells (DSSCs). ossila.com In DSSCs, a monolayer of dye molecules (chromophores) is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide. The chromophore's role is to absorb sunlight and inject electrons into the semiconductor's conduction band. diva-portal.org The indazole structure serves as a powerful chromophore unit. ossila.com The development of organic chromophores for DSSCs often involves a donor-linker-acceptor architecture. diva-portal.org The this compound framework could potentially be incorporated into such designs, where its electronic properties can be leveraged to enhance light absorption and charge separation.

Coordination Chemistry and Design of Luminescent Complexes (e.g., Iridium(III) complexes)

The pyrazole (B372694) moiety within the indazole structure allows it to coordinate with metal centers, such as Iridium(III), to form luminescent complexes. ossila.com These complexes, particularly cationic iridium(III) complexes, are of significant interest for applications like light-emitting electrochemical cells (LECs). nih.govacs.org The strong spin-orbit coupling from the iridium atom facilitates phosphorescence, leading to high quantum yields. acs.org

Recent research has focused on designing novel ligands to tune the properties of these complexes. For instance, a novel cyclometalating ligand, 4-fluoro-4′-(1H-pyrazol-1-yl)-[1,1′-biphenyl]-2-carbonitrile (ppfn), which shares structural similarities with the title compound (a fluorinated aromatic system with a nitrile group), has been used to create highly efficient blue-green to yellow emitting LECs. nih.govacs.org In these complexes, the HOMO is typically located on the metal and the phenyl ring of the ligand, while the LUMO is on the ancillary ligand. acs.org The introduction of fluorine atoms can enhance the band gap. nih.gov One such complex, DTBP, demonstrated a remarkable photoluminescence quantum yield (PLQY) of 70% and a maximum external quantum efficiency (EQE) of 22.15% in a LEC device. researchgate.netnih.govacs.org

Table 1: Photophysical and Electroluminescent Properties of a Representative Iridium(III) Complex (DTBP) with a Fluorinated Nitrile Ligand

Property Value Reference
Photoluminescence Quantum Yield (PLQY) 70% researchgate.netnih.govacs.org
Maximum External Quantum Efficiency (EQE) 22.15% researchgate.netnih.govacs.org
Emission Wavelength 532 nm researchgate.netnih.govacs.org

| Application | Light-Emitting Electrochemical Cells (LECs) | researchgate.netnih.govacs.org |

Exploration of this compound in Sensors and Organic Electronics

The principles of coordination chemistry and photoluminescence are central to the development of chemical sensors. rsc.org Luminescent complexes based on d10 metal ions (like Zn(II) and Cd(II)) with indazole-carboxylate ligands have been studied for their emissive properties, which are driven by ligand-centered transitions. mdpi.com The coordination of metal ions to organic dyes can induce distinct optical responses, forming the basis for photoluminescent probes. rsc.org Given that this compound can act as a ligand, it is plausible that its metal complexes could be explored for sensing applications. ossila.com

In the broader field of organic electronics, the ability to synthesize molecules with tailored electronic properties is paramount. Quantum chemical calculations, such as Density Functional Theory (DFT), have been used to investigate the corrosion inhibition properties of various indazole derivatives, including 4-fluoro-1H-indazole. researchgate.net These studies calculate parameters like HOMO and LUMO energies to predict the chemical reactivity of the molecules. researchgate.net Such theoretical evaluations are crucial in the rational design of new materials for organic electronics, suggesting that the specific electronic characteristics of this compound make it a candidate for further exploration in this domain.

Applications in Agrochemical Research

Development of Novel Herbicidal Agents Incorporating the Indazole Moiety

The indazole ring system is a well-established pharmacophore in the design of herbicidal compounds. Various derivatives have been synthesized and tested for their ability to control unwanted vegetation. The incorporation of a fluorine atom, as seen in 4-fluoro-1H-indazole-6-carbonitrile, is a common strategy in agrochemical design to enhance the biological activity of a molecule.

While specific studies on the herbicidal activity of this compound are not extensively detailed in publicly available literature, the broader class of fluorinated indazole derivatives has shown promise. Research into related compounds suggests that the position and nature of substituents on the indazole ring are critical for herbicidal efficacy. For instance, studies on other substituted indazoles have demonstrated that they can act as inhibitors of key plant enzymes, leading to growth arrest and plant death. The nitrile group in the 6-position of the indazole ring of this compound could play a crucial role in its mode of action and selectivity.

Table 1: Investigated Substituted Indazole Derivatives with Herbicidal Potential

Compound ClassKey Structural FeaturesObserved Herbicidal Activity
Tetrahydro-2H-indazole derivativesBicyclic indazole coreEffective against annual weeds in paddy fields.
6-Indazolyl-2-picolinic acidsIndazole linked to a picolinic acidShows promise as a potential herbicide fragment.
Indazole sulfonylurea derivativesIndazole combined with a sulfonylurea groupInvestigated as a class of herbicides.

Potential in the Formulation of Advanced Pesticides

Beyond herbicides, the indazole scaffold has also been explored for its potential in the development of new pesticides. The biological activity of indazole derivatives is not limited to plants, and certain compounds have shown insecticidal or fungicidal properties. The specific structural features of this compound could make it a valuable intermediate or active ingredient in the formulation of next-generation pesticides.

Further research is necessary to fully elucidate the pesticidal spectrum and mode of action of this compound. Such studies would involve bioassays against a range of insect pests and fungal pathogens to determine its efficacy and potential for commercial development.

Other Academic Research Applications

Investigation as Corrosion Inhibitors through Theoretical and Experimental Studies

The unique electronic and structural properties of indazole derivatives have led to their investigation in materials science, particularly as corrosion inhibitors for various metals and alloys. Organic compounds containing heteroatoms like nitrogen, along with aromatic rings, are effective in mitigating corrosion by adsorbing onto the metal surface and forming a protective barrier. dergipark.org.tr The compound 4-fluoro-1H-indazole, an analogue of 4-fluoro-1H-indazole-6-carbonitrile, has been a subject of both theoretical and experimental research to understand and quantify its protective capabilities, especially for copper in acidic environments. nih.gov

Experimental Findings

Experimental investigations into the efficacy of 4-fluoro-1H-indazole (4-FIA) as a corrosion inhibitor have been conducted using electrochemical methods, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). nih.gov These studies are crucial for determining the inhibition efficiency and understanding the mechanism by which the compound protects the metal surface.

One significant study explored the inhibitive properties of 4-fluoro-1H-indazole, alongside other halogeno-substituted indazoles, on copper in a 0.5 M H₂SO₄ solution. nih.gov The results from potentiodynamic polarization measurements indicated that the presence of 4-FIA in the acidic solution led to a decrease in the corrosion current density (i_corr) and a shift in the corrosion potential (E_corr). nih.gov The inhibition efficiency (IE) was found to increase with higher concentrations of the inhibitor, demonstrating that 4-FIA effectively impedes the corrosion rate of copper. nih.gov Compared to the unsubstituted 1H-indazole, 4-fluoro-1H-indazole showed superior inhibitive ability. nih.gov

The table below summarizes the key electrochemical parameters for copper corrosion in the presence of 4-fluoro-1H-indazole at various concentrations.

Table 1: Electrochemical Parameters for Copper in 0.5 M H₂SO₄ with 4-fluoro-1H-indazole (4-FIA)

Inhibitor Concentration (mM) E_corr (mV vs. SCE) i_corr (μA cm⁻²) Anodic Tafel Slope (βa) (mV dec⁻¹) Cathodic Tafel Slope (βc) (mV dec⁻¹) Inhibition Efficiency (IE%)
Blank 0 -218 44.5 87.2 -115.4 -
4-FIA 0.01 -239 10.1 70.9 -99.8 77.3
4-FIA 0.05 -244 4.8 65.4 -92.1 89.2
4-FIA 0.1 -248 3.2 60.1 -87.5 92.8
4-FIA 0.5 -260 2.0 54.3 -79.6 95.5
4-FIA 1.0 -267 1.4 50.1 -74.3 96.9

Data sourced from a study on halogeno-substituted indazoles. nih.gov

Theoretical Studies

To complement experimental data, theoretical studies using quantum chemical calculations based on Density Functional Theory (DFT) have been employed. dergipark.org.trresearchgate.netdergipark.org.tr These computational methods provide insights into the relationship between the molecular structure of an inhibitor and its performance. dergipark.org.tr Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), and the energy gap (ΔE = E_LUMO - E_HOMO) are calculated to predict the reactivity and adsorption characteristics of the inhibitor molecule. researchgate.netdergipark.org.tr

A high E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, forming a coordinate bond. A low E_LUMO value suggests a higher capacity for the molecule to accept electrons from the metal surface. dergipark.org.tr A small energy gap (ΔE) implies higher reactivity of the molecule, which generally correlates with better inhibition efficiency. researchgate.net

Theoretical evaluations of 4-fluoro-1H-indazole have been performed to understand its electronic properties relevant to corrosion inhibition. researchgate.netdergipark.org.tr These studies calculate various quantum chemical parameters to predict its interaction with metal surfaces. researchgate.netdergipark.org.tr

The table below presents theoretical quantum chemical parameters for 4-fluoro-1H-indazole, calculated using the B3LYP/6-31G++(d,p) method.

Table 2: Calculated Quantum Chemical Parameters for 4-fluoro-1H-indazole

Compound E_HOMO (eV) E_LUMO (eV) Energy Gap ΔE (eV)
4-fluoro-1H-indazole -6.551 -0.731 5.820

Data sourced from theoretical evaluations of indazole derivatives. researchgate.net

Molecular dynamics (MD) simulations have also been used to model the adsorption of inhibitor molecules on a metal surface, such as copper (Cu(111)). nih.gov These simulations provide information on the interaction energy and the orientation of the inhibitor on the surface. For halogeno-substituted indazoles, including 4-fluoro-1H-indazole, studies have shown that the molecules tend to adsorb in a planar fashion, maximizing contact with the copper surface and thereby forming a stable protective film. nih.gov The binding energy calculated from these simulations helps to confirm the strong adsorption observed in experimental results. nih.gov

The combination of experimental electrochemical data with theoretical calculations provides a comprehensive understanding of the inhibition mechanism. For 4-fluoro-1H-indazole, the findings suggest that it functions as a mixed-type inhibitor, adsorbing onto the copper surface through both physical (electrostatic) and chemical interactions, effectively blocking both anodic and cathodic reaction sites. nih.gov

This compound: Charting Future Research and Opportunities

The heterocyclic compound this compound represents a significant scaffold in the fields of medicinal chemistry and material science. Its unique structural features—a fluorinated indazole core combined with a nitrile group—offer versatile opportunities for the development of novel molecules with tailored properties. As research progresses, several key areas are emerging that promise to unlock the full potential of this compound and its derivatives. This article explores the future research directions and emerging opportunities centered on this compound, from sustainable synthesis to artificial intelligence-driven discovery.

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